An In-Depth Technical Guide to the Physical Properties of 1,2,4,5-Tetramethylbenzene-d14
An In-Depth Technical Guide to the Physical Properties of 1,2,4,5-Tetramethylbenzene-d14
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1,2,4,5-Tetramethylbenzene-d14, a deuterated analog of durene. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize isotopically labeled compounds for a range of applications, from metabolic studies to advanced materials research.
Introduction: The Significance of Isotopic Labeling
Deuterium-labeled compounds, such as 1,2,4,5-Tetramethylbenzene-d14, are powerful tools in scientific research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass to the molecule. This seemingly subtle change can have profound effects on the compound's behavior in physical, chemical, and biological systems. The increased mass can lead to a kinetic isotope effect, where reactions involving the cleavage of a carbon-deuterium bond proceed at a slower rate than those involving a carbon-hydrogen bond. This phenomenon is invaluable for elucidating reaction mechanisms. Furthermore, the distinct mass of the deuterated compound makes it an excellent internal standard for quantitative analysis by mass spectrometry, allowing for precise and accurate measurements in complex matrices.
Core Physical and Chemical Properties
The physical properties of 1,2,4,5-Tetramethylbenzene-d14 are closely related to its non-deuterated counterpart, durene. However, the increase in molecular weight due to the 14 deuterium atoms results in slight variations in properties such as density and potentially boiling point.
| Property | 1,2,4,5-Tetramethylbenzene-d14 | 1,2,4,5-Tetramethylbenzene (Durene) |
| CAS Number | 15502-50-8 | 95-93-2[1] |
| Molecular Formula | C₁₀D₁₄ | C₁₀H₁₄ |
| Molecular Weight | 148.30 g/mol | 134.22 g/mol [1] |
| Appearance | White to off-white crystalline solid | Colorless crystals or white crystalline powder[1] |
| Melting Point | 76-80 °C | 79.2 °C[2] |
| Boiling Point | Data not readily available | 196.8 °C[3] |
| Density | 0.924 g/mL | 0.838 g/mL at 25 °C[3] |
| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in ethanol, ether, and benzene[3] |
| Vapor Pressure | Data not readily available | 1 mmHg at 25.5 °C |
| Refractive Index | Data not readily available | 1.513 at 80.2 °C |
Note on Physical Properties: While experimental data for the boiling point, vapor pressure, and refractive index of 1,2,4,5-Tetramethylbenzene-d14 are not widely published, it is anticipated that these values will be slightly higher than those of its non-deuterated analog due to the increased molecular mass and the resulting stronger intermolecular forces.
Spectroscopic Profile
The spectroscopic data for 1,2,4,5-Tetramethylbenzene-d14 is crucial for its identification and characterization.
Mass Spectrometry
In a mass spectrum, 1,2,4,5-Tetramethylbenzene-d14 will exhibit a molecular ion peak (M+) at m/z 148, which is 14 mass units higher than that of non-deuterated durene (m/z 134). This distinct mass shift is the basis for its use as an internal standard in quantitative mass spectrometry assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the substitution of all 14 protons with deuterium, the ¹H NMR spectrum of 1,2,4,5-Tetramethylbenzene-d14 will show no signals. In a ¹³C NMR spectrum, the signals corresponding to the carbon atoms will be present, but the coupling to deuterium will result in multiplets, providing valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,4,5-Tetramethylbenzene-d14 will differ from that of durene, particularly in the C-H stretching region. The C-D stretching vibrations occur at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This isotopic shift is a clear indicator of successful deuteration.
Applications in Research and Development
The primary application of 1,2,4,5-Tetramethylbenzene-d14 stems from its isotopic labeling.
Internal Standard for Mass Spectrometry
Due to its chemical similarity to the non-deuterated analog and its distinct mass, 1,2,4,5-Tetramethylbenzene-d14 is an ideal internal standard for quantitative analysis of durene and related compounds by GC-MS or LC-MS. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.
Experimental Workflow: Use as an Internal Standard in GC-MS Analysis
Caption: Workflow for quantitative analysis using 1,2,4,5-Tetramethylbenzene-d14 as an internal standard.
Mechanistic Studies
The kinetic isotope effect associated with the C-D bond makes 1,2,4,5-Tetramethylbenzene-d14 a valuable tool for studying the mechanisms of reactions involving durene. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether C-H bond cleavage is a rate-determining step.
Safety and Handling
As with its non-deuterated counterpart, 1,2,4,5-Tetramethylbenzene-d14 is a flammable solid and should be handled with appropriate precautions.[1]
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Pictograms:
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GHS02: Flammable
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GHS09: Hazardous to the aquatic environment
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Hazard Statements:
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H228: Flammable solid.
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H410: Very toxic to aquatic life with long-lasting effects.
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Precautionary Statements:
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P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
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P273: Avoid release to the environment.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
1,2,4,5-Tetramethylbenzene-d14 is a specialized and valuable chemical for a range of scientific applications. Its unique physical properties, stemming from its isotopic composition, make it an indispensable tool for researchers requiring high precision in quantitative analysis and for those investigating complex chemical reaction mechanisms. Understanding its physical properties, spectroscopic characteristics, and safe handling procedures is paramount to its effective and safe utilization in the laboratory.
References
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1,2,4,5-Tetramethylbenzene (Durene) - ChemBK. (n.d.). Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). Durene. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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Cheméo. (n.d.). Benzene, 1,2,4,5-tetramethyl- (CAS 95-93-2). Retrieved February 3, 2026, from [Link]
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FooDB. (2011, September 26). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). Retrieved February 3, 2026, from [Link]
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NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]
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Wikipedia. (2023, December 29). Durene. In Wikipedia. Retrieved February 3, 2026, from [Link]
